molecular formula C10H13N3OS B2488773 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 832740-48-4

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2488773
CAS No.: 832740-48-4
M. Wt: 223.29
InChI Key: PARBBTNCAKWNFQ-UHFFFAOYSA-N
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Description

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a valuable target for synthesis and study.

Mechanism of Action

Target of Action

The primary targets of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacteria, disrupting their normal functions and leading to their death or inhibition of growth.

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in a host organism, thereby alleviating symptoms of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethyl-3-nitrothiophene with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group. The resulting intermediate is then cyclized to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno ring or the pyrimidine ring, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent. It has shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis.

    Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the thienopyrimidine core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further study and development.

Properties

IUPAC Name

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-4-7-5(2)15-9-8(7)10(14)13(11)6(3)12-9/h4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARBBTNCAKWNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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